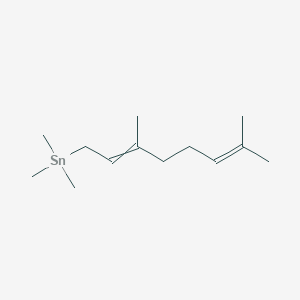
(3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane is an organotin compound characterized by the presence of a stannane group attached to a dimethylocta-dienyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane typically involves the reaction of 3,7-dimethylocta-2,6-dien-1-ol with trimethyltin chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the stannane bond. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) and inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle organotin compounds, which can be toxic.
化学反应分析
Types of Reactions
(3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the stannane group to other tin-containing species.
Substitution: The trimethylstannane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives .
科学研究应用
(3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane has several scientific research applications:
Organic Synthesis: It can be used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound’s unique properties make it useful in the development of new materials, including polymers and nanomaterials.
Catalysis: It can serve as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies:
作用机制
The mechanism by which (3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The stannane group can form bonds with various biological molecules, potentially inhibiting or modifying their activity. The pathways involved may include disruption of cellular processes or interference with metabolic pathways .
相似化合物的比较
Similar Compounds
- (E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate
- 3,7-Dimethylocta-2,6-dien-1-ol
- (E)-3,7-Dimethylocta-2,6-dien-1-yl decanoate
Uniqueness
What sets (3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane apart from similar compounds is the presence of the trimethylstannane group.
属性
CAS 编号 |
112212-56-3 |
|---|---|
分子式 |
C13H26Sn |
分子量 |
301.06 g/mol |
IUPAC 名称 |
3,7-dimethylocta-2,6-dienyl(trimethyl)stannane |
InChI |
InChI=1S/C10H17.3CH3.Sn/c1-5-10(4)8-6-7-9(2)3;;;;/h5,7H,1,6,8H2,2-4H3;3*1H3; |
InChI 键 |
GXAHEPWETPNNRT-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(=CC[Sn](C)(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Amino-2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14309702.png)
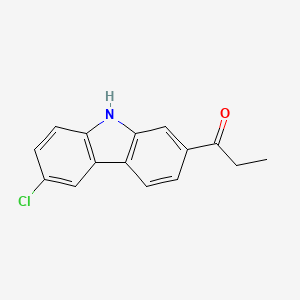
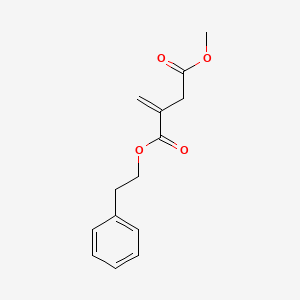
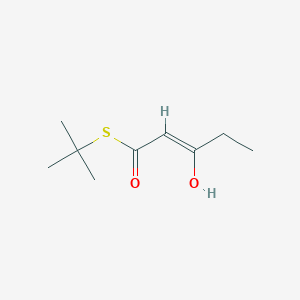
![Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14309717.png)
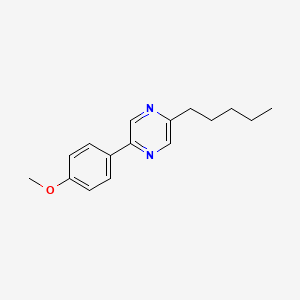
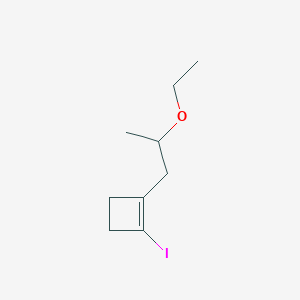
![[6-(3,4,5-Trimethoxybenzoyl)-2H-1,3-benzodioxol-5-yl]acetic acid](/img/structure/B14309732.png)
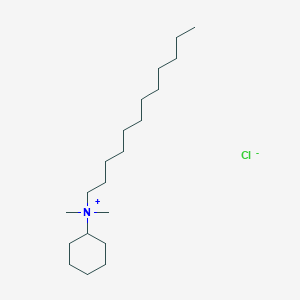
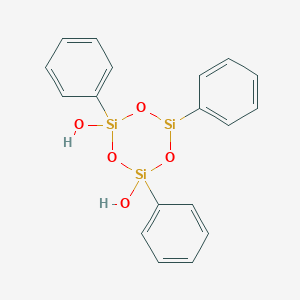
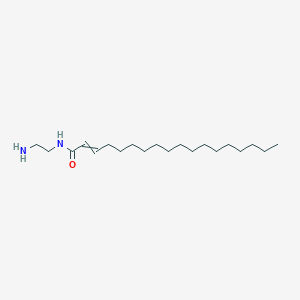
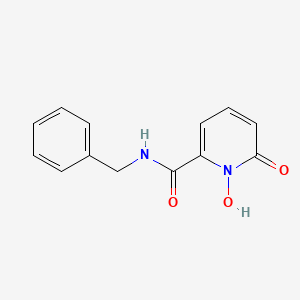
-lambda~5~-phosphane](/img/structure/B14309753.png)
